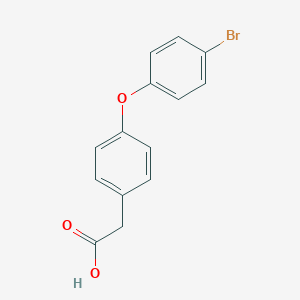

2-(4-(4-Bromophenoxy)phenyl)acetic acid

Description

Structural Classification and Chemical Significance

2-(4-(4-Bromophenoxy)phenyl)acetic acid is classified as a diaryl ether derivative of phenylacetic acid. Its molecular structure consists of a central phenyl ring to which an acetic acid group (-CH₂COOH) is attached. This phenyl ring is also connected via an ether linkage (-O-) to a second phenyl ring, which is substituted with a bromine atom at the para-position.

The chemical significance of this compound stems from the combination of these distinct functional groups. The phenylacetic acid moiety is a well-known pharmacophore found in many biologically active compounds, including a number of non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com The biphenyl (B1667301) ether core provides a semi-rigid backbone that can be crucial for specific binding interactions with biological targets. acs.org The presence of a bromine atom can influence the compound's lipophilicity, metabolic stability, and electronic properties, potentially enhancing its potency or modifying its mode of action in biological systems. nih.gov

The synthesis of this and similar diaryl ether structures is often achieved through copper-catalyzed cross-coupling reactions, such as the Ullmann condensation. acs.orgorganic-chemistry.orgwikipedia.org This classic reaction involves the coupling of a phenol (B47542) with an aryl halide and has been refined over the years to allow for milder reaction conditions. nih.gov

Research Context and Rationale for Investigation

The investigation into this compound is driven by the continuous search for novel molecules with potential therapeutic applications. The rationale for its study lies in the principle of molecular hybridization, where known bioactive scaffolds are combined to create new chemical entities with potentially improved or novel properties.

Researchers are often interested in this compound as an intermediate or a building block for more complex molecules. chemimpex.com The phenylacetic acid portion provides a handle for further chemical modification, while the brominated biphenyl ether core can be explored for its potential to interact with various biological targets. For instance, derivatives of phenylacetic acid have been investigated for their activity as hPPAR agonists, which are relevant in the context of metabolic diseases.

Overview of Related Biphenyl Ether and Phenylacetic Acid Scaffolds in Chemical Science

Both biphenyl ether and phenylacetic acid scaffolds are prominent in chemical science, particularly in the development of pharmaceuticals and agrochemicals.

Biphenyl Ether Scaffolds: The diphenyl ether moiety is a core component in a variety of biologically active molecules. sigmaaldrich.com It is found in natural products and has been incorporated into drugs due to its chemical stability and its ability to orient attached functional groups in a specific three-dimensional arrangement. Recently, diphenyl ether derivatives have been identified as potent activators of BKCa channels, which are involved in functions such as the micturition cycle. nih.gov This scaffold is also a key feature in the design of some small-molecule inhibitors of the PD-1/PD-L1 pathway, a major target in cancer immunotherapy.

Phenylacetic Acid Scaffolds: Phenylacetic acid and its derivatives are a versatile class of compounds with a broad spectrum of biological activities. mdpi.com Phenylacetic acid itself is a plant auxin and a metabolite in various organisms. mdpi.comwikipedia.org Its derivatives are foundational to many important drugs, including the anti-inflammatory agents ibuprofen (B1674241) and diclofenac. mdpi.com The phenylacetic acid framework is also used in the synthesis of other therapeutic agents, such as those for treating hyperammonemia. wikipedia.orgdrugbank.com The versatility of this scaffold makes it a frequent starting point for the development of new therapeutic agents. inventivapharma.com

The combination of these two important scaffolds in this compound makes it a compound of significant interest for further exploration in various areas of chemical and medicinal research.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H11BrO3 |

|---|---|

Molecular Weight |

307.14 g/mol |

IUPAC Name |

2-[4-(4-bromophenoxy)phenyl]acetic acid |

InChI |

InChI=1S/C14H11BrO3/c15-11-3-7-13(8-4-11)18-12-5-1-10(2-6-12)9-14(16)17/h1-8H,9H2,(H,16,17) |

InChI Key |

BBFVALMQOBPKTJ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CC(=O)O)OC2=CC=C(C=C2)Br |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)OC2=CC=C(C=C2)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 4 4 Bromophenoxy Phenyl Acetic Acid and Its Precursors

Regioselective Bromination Techniques on Phenyl Scaffolds

The synthesis of the key precursor, 4-bromophenylacetic acid, requires the specific introduction of a bromine atom at the para-position of the phenyl ring of phenylacetic acid. Achieving high regioselectivity in electrophilic aromatic substitution reactions is a significant challenge, as reactions can often yield a mixture of ortho, meta, and para isomers.

Direct bromination of phenylacetic acid using elemental bromine often leads to a mixture of 2-bromophenylacetic acid and the desired 4-bromophenylacetic acid, necessitating separation by methods like fractional crystallization. wikipedia.org An early reported method involved treating phenylacetic acid with bromine and mercuric oxide to produce a mixture of the 2- and 4-isomers. wikipedia.org To overcome this lack of selectivity, several advanced strategies have been developed.

One effective approach is to start with a precursor where the bromine is already in the correct position. For instance, an industrially viable process begins with 4-bromotoluene. quickcompany.in The process involves the free-radical bromination of the methyl group to form 4-bromobenzyl bromide, followed by cyanation to yield 4-bromophenylacetonitrile, and subsequent hydrolysis to give the final 4-bromophenylacetic acid. wikipedia.orgquickcompany.in This multi-step but highly regioselective pathway avoids the problematic separation of isomers.

For direct bromination, the choice of brominating agent and reaction conditions is critical. While reagents like N-bromosuccinimide (NBS) are common, achieving para-selectivity often requires specific catalysts or directing groups. orgsyn.orgmdpi.com For highly activated rings like phenols, reagents such as tetraalkylammonium tribromides have demonstrated high para-selectivity. mdpi.com While phenylacetic acid is less activated than phenol (B47542), these principles guide the development of selective methods. Theoretical analyses and experimental work continue to refine conditions for regioselective electrophilic aromatic bromination, which is crucial for producing drugs, agrochemicals, and other functional materials. mdpi.com

| Starting Material | Key Reagents | Description | Selectivity/Outcome | Reference |

|---|---|---|---|---|

| Phenylacetic Acid | Br2, HgO | Direct electrophilic aromatic substitution. | Low regioselectivity, produces a mixture of 2- and 4-isomers requiring separation. | wikipedia.org |

| 4-Bromotoluene | 1. Bromine (free radical initiator) 2. Sodium Cyanide 3. NaOH (hydrolysis) | Multi-step synthesis starting with a pre-brominated scaffold. | High regioselectivity for the 4-bromo isomer. | wikipedia.orgquickcompany.in |

| Phenylacetic Acid | Br2, PCl3, Benzene (B151609) | This specific method leads to α-bromination (on the carbon adjacent to the carboxyl group), not ring bromination. | Produces α-bromophenylacetic acid, not the desired ring-brominated isomer. | orgsyn.org |

Novel and Green Chemistry Approaches in Synthesis

The formation of the diaryl ether bond in 2-(4-(4-bromophenoxy)phenyl)acetic acid is most commonly achieved via an Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol. wikipedia.org The synthesis of this compound would typically involve the reaction of a 4-bromophenol (B116583) derivative with a (4-halophenyl)acetic acid derivative or vice versa.

Classical Ullmann conditions are often harsh, requiring high temperatures (frequently over 200°C), polar solvents like N-methylpyrrolidone or dimethylformamide (DMF), and stoichiometric amounts of copper powder. wikipedia.orgnih.gov These conditions limit the functional group tolerance and pose environmental concerns.

Modern advancements have significantly improved the Ullmann reaction, making it milder and more efficient. Key innovations include the use of soluble copper(I) salts (e.g., CuI, CuBr) and the addition of ligands that stabilize the copper catalyst and facilitate the reaction. wikipedia.orgnih.gov Ligands such as N,N-dimethylglycine and various diamines have been shown to enable the coupling to proceed at much lower temperatures (e.g., 80-120°C). beilstein-journals.orgchemicalbook.com For example, a highly efficient system for coupling aryl bromides and phenols uses a combination of copper(I) iodide (CuI), N,N-dimethylglycine as a ligand, and potassium phosphate (B84403) as the base in acetonitrile (B52724) at 80°C. beilstein-journals.org

In the context of green chemistry, several novel approaches aim to reduce environmental impact:

Nano-catalysis: The use of copper-based nanoparticles (e.g., CuO-NPs) offers a high surface area for catalysis, often leading to higher efficiency. nih.govmdpi.com A significant advantage is that these nanocatalysts can often be recovered from the reaction mixture (for instance, by centrifugation or using a magnetic core) and reused multiple times without a significant loss of activity, which aligns with green chemistry principles. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation can dramatically shorten reaction times from many hours to just a few minutes. organic-chemistry.org This not only improves throughput but also reduces energy consumption. Catalyst-free coupling of phenols with electron-deficient aryl halides has been achieved in minutes using microwave heating in DMSO. organic-chemistry.org

Greener Solvents: Efforts have been made to replace high-boiling, toxic solvents like DMF with more environmentally benign alternatives. Water has been explored as a solvent for certain Ullmann-type reactions, representing a significant green improvement. nih.gov

Ligand-Free and Catalyst-Free Systems: Under specific conditions, such as with highly activated substrates or under microwave irradiation, the Ullmann-type reaction can sometimes proceed without an added ligand or even without a metal catalyst, simplifying the process and reducing waste. nih.govorganic-chemistry.org

These modern methods provide more sustainable and efficient pathways to diaryl ethers, including this compound, by operating under milder conditions, reducing waste, and allowing for catalyst recycling. nih.govmdpi.com

| Catalyst | Ligand | Base | Solvent | Temperature | Key Features | Reference |

|---|---|---|---|---|---|---|

| CuI (10 mol%) | N,N-dimethylglycine (10 mol%) | K2CO3 or K3PO4 | Acetonitrile or Dioxane | 80-90°C | Efficient coupling of aryl bromides at lower temperatures. | beilstein-journals.orgchemicalbook.com |

| CuO Nanoparticles (3 mol%) | None | KOH | DMAc | Room Temp. | Mild conditions, applicable to substituted diaryl ethers. | nih.gov |

| Fe3O4@SiO2@PPh2@Pd0 | None (supported) | - | Water | - | Magnetically separable and reusable nanocatalyst for C-O coupling. | nih.gov |

| None | None | K2CO3 | DMSO | Reflux (Microwave) | Catalyst-free, very short reaction times (5-10 min) for activated aryl halides. | organic-chemistry.org |

| CuI / Fe(acac)3 | None | K2CO3 | - | - | Low catalytic amounts of two metals provide an efficient and economic method. | organic-chemistry.org |

Chemical Reactivity and Derivatization Studies of 2 4 4 Bromophenoxy Phenyl Acetic Acid

Esterification and Amidation Reactions

The carboxylic acid group of 2-(4-(4-bromophenoxy)phenyl)acetic acid is readily converted into esters and amides through standard condensation reactions. These reactions are fundamental in medicinal chemistry for modifying the pharmacokinetic properties of a lead compound.

Esterification: The formation of esters, such as methyl 2-(4-(4-bromophenoxy)phenyl)acetate, is typically achieved through Fischer esterification. This involves refluxing the carboxylic acid with an alcohol, like methanol, in the presence of a strong acid catalyst, such as sulfuric acid. wikipedia.org

Amidation: Amide derivatives are synthesized by activating the carboxylic acid, for instance, by converting it to an acyl chloride using thionyl chloride or oxalyl chloride. The subsequent reaction with a primary or secondary amine yields the corresponding amide.

Table 1: Examples of Esterification and Amidation Reactions

| Derivative Type | Reagents and Conditions | Product |

|---|---|---|

| Ester (Methyl Ester) | Methanol, Sulfuric Acid, Reflux | Methyl 2-(4-(4-bromophenoxy)phenyl)acetate |

| Amide | 1. Thionyl chloride; 2. Amine (e.g., aniline) | N-Phenyl-2-(4-(4-bromophenoxy)phenyl)acetamide |

Formation of Hydrazone Derivatives

The synthesis of hydrazone derivatives commences with the conversion of the carboxylic acid to its corresponding hydrazide. This is typically achieved by reacting the methyl ester of this compound with hydrazine (B178648) hydrate (B1144303) under reflux conditions. wikipedia.org The resulting 2-(4-(4-bromophenoxy)phenyl)acetohydrazide is a key intermediate. wikipedia.org

This acetohydrazide can then be condensed with a variety of aldehydes and ketones to furnish a diverse range of hydrazone derivatives. wikipedia.org These reactions involve the nucleophilic attack of the terminal nitrogen of the hydrazide on the carbonyl carbon of the aldehyde or ketone, followed by dehydration.

Table 2: Synthesis of 2-(4-(4-Bromophenoxy)phenyl)acetohydrazide and its Hydrazone Derivatives

| Reaction Step | Starting Material | Reagents and Conditions | Product |

|---|---|---|---|

| Hydrazide Formation | Methyl 2-(4-(4-bromophenoxy)phenyl)acetate | Hydrazine hydrate, Reflux | 2-(4-(4-bromophenoxy)phenyl)acetohydrazide |

| Hydrazone Synthesis | 2-(4-(4-bromophenoxy)phenyl)acetohydrazide | Substituted aldehyde/ketone, Acid catalyst (e.g., acetic acid), Ethanol, Reflux | N'- (Substituted-methylidene)-2-(4-(4-bromophenoxy)phenyl)acetohydrazide |

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom on the phenyl ring is a site for various nucleophilic substitution reactions, most notably palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds, significantly expanding the molecular diversity of the core structure.

Commonly employed cross-coupling reactions include:

Suzuki Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.

Buchwald-Hartwig Amination: Coupling with primary or secondary amines using a palladium catalyst and a suitable ligand to form a carbon-nitrogen bond.

Heck Reaction: Coupling with alkenes in the presence of a palladium catalyst to introduce a vinyl group.

While specific examples for this compound are not extensively documented in readily available literature, the reactivity of the aryl bromide moiety is well-established, and these transformations are expected to proceed under standard conditions. vander-lingen.nlumich.edutcichemicals.comjsynthchem.com

Further Functionalization of the Phenyl Rings

Beyond the bromine center, the phenyl rings themselves can undergo further functionalization, primarily through electrophilic aromatic substitution reactions. The existing substituents, the ether linkage and the acetic acid side chain, will direct incoming electrophiles to specific positions on the rings. The phenoxy-substituted ring is generally more activated towards electrophilic attack than the bromo-substituted ring. Potential reactions include nitration, halogenation, and Friedel-Crafts acylation, although these may require careful optimization to avoid side reactions.

Exploration of Heterocyclic Hybrids Incorporating the Core Structure

The this compound scaffold has been utilized in the synthesis of various heterocyclic hybrids. The carboxylic acid and its derived hydrazide are versatile starting points for constructing five- and six-membered heterocyclic rings.

1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles: The acid hydrazide can undergo cyclization reactions to form these five-membered heterocycles. For example, reaction with carbon disulfide in the presence of a base can lead to the formation of an oxadiazole or thiadiazole ring. rsc.orgjocpr.comsphinxsai.comresearchgate.net

1,2,4-Triazoles: Reaction of the acid hydrazide with isothiocyanates can lead to the formation of thiosemicarbazide (B42300) intermediates, which can then be cyclized to form 1,2,4-triazole-3-thiones. mdpi.comresearchgate.netnih.govraco.catnih.gov

Pyrazoles: Condensation of the acid hydrazide with 1,3-dicarbonyl compounds is a common method for the synthesis of pyrazole (B372694) derivatives. nih.govchim.itacs.orgamazonaws.com

These heterocyclic hybrids are of significant interest in medicinal chemistry due to their diverse biological activities.

Table 3: Examples of Heterocyclic Hybrids from this compound Derivatives

| Heterocycle Type | Key Intermediate | Typical Reagents for Cyclization |

|---|---|---|

| 1,3,4-Oxadiazole | 2-(4-(4-bromophenoxy)phenyl)acetohydrazide | Carbon disulfide, Base |

| 1,3,4-Thiadiazole | 2-(4-(4-bromophenoxy)phenyl)acetohydrazide | Thiosemicarbazide, Acid catalyst |

| 1,2,4-Triazole | 2-(4-(4-bromophenoxy)phenyl)acetohydrazide | Aryl isothiocyanate, followed by cyclization |

| Pyrazole | 2-(4-(4-bromophenoxy)phenyl)acetohydrazide | Acetylacetone or other 1,3-dicarbonyls |

Mechanistic Investigations of Biological Interactions and Target Identification

In Vitro Screening and Structure-Activity Relationship (SAR) Studies for Defined Biological Pathways

While direct in-vitro screening data for 2-(4-(4-Bromophenoxy)phenyl)acetic acid is not extensively available in public literature, the structure-activity relationship (SAR) of analogous diaryl ether and phenoxyacetic acid derivatives provides significant insights into its potential biological activities.

SAR studies on diaryl ether derivatives have revealed that the nature and position of substituents on the phenyl rings are critical for their biological effects. For instance, in the context of anticancer activity, the presence of a chlorine or hydroxyl group at the para-position of one of the phenyl rings has been shown to significantly enhance antitumor activity. nih.govresearchgate.net Specifically, a diaryl ether derivative with a para-chloro substituent demonstrated potent growth inhibitory activity against various cancer cell lines. nih.govresearchgate.net Given that this compound possesses a bromine atom at the para-position, a halogen with similar electronic properties to chlorine, it is plausible that it could exhibit comparable cytotoxic effects.

In the realm of herbicidal activity, SAR studies of diaryl ether herbicides have led to the optimization of molecules with improved control over various weed species. researchgate.netnih.gov These studies often focus on modifications of the ether linkage and the substituents on the aromatic rings to enhance efficacy and selectivity. researchgate.netnih.gov The phenoxyacetic acid moiety in the target compound is a well-known pharmacophore in herbicides, suggesting a potential for plant growth regulatory activities.

The following table summarizes the structure-activity relationships observed in related diaryl ether compounds.

| Compound Class | Structural Features | Observed Biological Activity | Reference |

| Diaryl Ether Derivatives | Para-chloro or para-hydroxyl substitution on a phenyl ring | Enhanced antitumor activity | nih.govresearchgate.net |

| Diaryl Ether Herbicides | Modifications of ether linkage and aromatic ring substituents | Improved herbicidal efficacy and selectivity | researchgate.netnih.gov |

| Phenoxyacetic Acid Derivatives | Varied substitutions on the phenoxy and phenyl rings | Potent and selective COX-2 inhibition | mdpi.com |

Enzymatic Inhibition/Activation Mechanisms (e.g., Cyclooxygenase, Phosphatase)

The structural features of this compound suggest its potential as an enzyme inhibitor, particularly targeting cyclooxygenase (COX) enzymes.

Phenoxyacetic acid derivatives have been a subject of research for the development of selective COX-2 inhibitors. mdpi.com The diaryl ether scaffold is also found in compounds with inhibitory activity against various enzymes. tandfonline.com For example, certain diaryl ethers have demonstrated potent inhibitory action against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with inhibition constants (Ki) in the nanomolar range. tandfonline.com Furthermore, imidazolemethyl diaryl ethers have been identified as potent inhibitors of farnesyl-protein transferase. nih.gov

A study on phenoxyacetic acid derivatives reported a compound with a chlorophenyl motif coupled to a p-phenoxy acetic acid moiety that exhibited potent COX-2 activity with an IC50 of 0.06 μM, which was comparable to the commercial COX-2 inhibitor, celecoxib. mdpi.com Another potent anti-inflammatory drug, a 4-bromophenyl derivative, showed a remarkable 1900-fold selectivity for COX-2 over COX-1. mdpi.com This strong precedent suggests that this compound, with its 4-bromophenoxy and phenylacetic acid components, is a strong candidate for a selective COX-2 inhibitor.

The table below presents data on the enzymatic inhibition by related compounds.

| Enzyme Target | Inhibitor Class | Key Findings | Reference |

| Cyclooxygenase-2 (COX-2) | Phenoxyacetic acid derivatives | Potent and selective inhibition, with some compounds showing IC50 values in the nanomolar range. | mdpi.com |

| Acetylcholinesterase (AChE) | Diaryl ethers | Nanomolar inhibition (Ki values: 15.35–18.34 nM). | tandfonline.com |

| Butyrylcholinesterase (BChE) | Diaryl ethers | Nanomolar inhibition (Ki values: 9.07–22.90 nM). | tandfonline.com |

| Farnesyl-protein transferase | Imidazolemethyl diaryl ethers | Potent inhibitors. | nih.gov |

Modulation of Receptor Systems (e.g., Neurotransmitter, Glutamate (B1630785) Receptors)

The diaryl ether scaffold is also implicated in the modulation of various receptor systems. For instance, diaryl ether-based thiazolidinediones have been developed as selective ligands for the estrogen-related receptor α (ERRα), an orphan nuclear receptor involved in regulating energy homeostasis. nih.gov These compounds were found to inhibit the recruitment of a coactivator peptide in both biochemical and cellular assays. nih.gov

Furthermore, research into negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 5 (mGlu5) has explored diaryl ether derivatives. nih.gov These efforts aim to develop novel therapeutics with improved pharmacological properties for conditions like Levodopa-induced dyskinesia and Alzheimer's disease. nih.gov This indicates that the diaryl ether moiety can interact with G protein-coupled receptors (GPCRs) and modulate their activity. While direct evidence for this compound is lacking, its structural similarity to these receptor modulators suggests a potential for interaction with neurotransmitter or other receptor systems.

Antimicrobial Activity in Model Systems: Mechanistic Insights

Several studies have highlighted the antimicrobial properties of brominated diaryl ethers and phenylacetic acid derivatives, suggesting that this compound could possess similar activities.

Brominated dihydroxy nitro diphenyl ethers have been synthesized and shown to exhibit good antimicrobial activities against both Gram-positive and Gram-negative bacteria. researchgate.net Similarly, other synthesized brominated hydroxy diphenyl ethers have demonstrated good antimicrobial activity. researchgate.net The presence of bromine atoms in the structure appears to be a key contributor to this activity. researchgate.netmdpi.com Polybrominated diphenyl ethers are noted for their lipophilicity, which may facilitate their interaction with bacterial cell membranes. nih.gov

Phenylacetic acid (PAA) itself is known to have antifungal and phytotoxic properties. frontiersin.org It has been shown to suppress spore germination in fungi like Fusarium oxysporum. frontiersin.org Derivatives of 4-aminophenylacetic acid have also been synthesized and have shown promising antimicrobial results. researchgate.net

The table below summarizes the antimicrobial activities of related compounds.

| Compound Class | Test Organisms | Observed Activity | Reference |

| Brominated dihydroxy nitro diphenyl ethers | Gram-positive and Gram-negative bacteria | Good antimicrobial activity | researchgate.net |

| Brominated hydroxy diphenyl ethers | Bacteria | Good antimicrobial activity | researchgate.net |

| Phenylacetic acid (PAA) | Fusarium oxysporum | Suppression of spore germination | frontiersin.org |

| 4-Aminophenylacetic acid derivatives | Various microbes | Promising antimicrobial activity | researchgate.net |

| 6-chloro-8-nitroflavone (contains a halogen) | Pathogenic bacteria | Potent inhibitory activity | mdpi.com |

Anticancer Activity in Cell Line Studies: Molecular Pathways and Target Engagement

The diaryl ether scaffold is a valuable structure in the design of anticancer drugs. rsc.org Numerous studies on diaryl ether and phenylacetamide derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, providing a strong basis to hypothesize similar potential for this compound.

Structure-activity relationship studies of diaryl ether derivatives revealed that the presence of a chlorine or hydroxyl group at the para-position of a phenyl ring significantly enhanced antitumor activity. nih.govresearchgate.net One such compound with a para-chloro substituent, compound 5h, exhibited strong growth inhibitory activity in HepG2, A549, and HT-29 cells with IC50 values of 2.57, 5.48, and 30.04 μM, respectively. nih.govresearchgate.net The antitumor activity of this compound was suggested to be mediated by enhancing the expression of p21 and cleaved-caspase-3, leading to apoptosis of cancer cells. nih.govresearchgate.net

Phenylacetamide derivatives have also been investigated as potential anticancer agents. nih.govtbzmed.ac.ir Some of these derivatives have shown potent cytotoxic effects against various human cancer cell lines, including glioblastomas, leukemias, prostate carcinomas, and breast carcinomas. nih.gov For example, a phenylacetamide derivative with a para-nitro group (compound 3j) showed a strong cytotoxic effect against MDA-MB468 cells with an IC50 value of 0.76 ± 0.09 µM. tbzmed.ac.ir The mechanism of action for some phenylacetamide derivatives involves the induction of apoptosis through both intrinsic and extrinsic pathways. tbzmed.ac.ir

The following table presents the cytotoxic activity of related compounds in different cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (μM) | Reference |

| Diaryl ether derivative (5h) | HepG2 (Liver) | 2.57 | nih.govresearchgate.net |

| Diaryl ether derivative (5h) | A549 (Lung) | 5.48 | nih.govresearchgate.net |

| Diaryl ether derivative (5h) | HT-29 (Colon) | 30.04 | nih.govresearchgate.net |

| Diaryl ether derivative (5h) | Hep3B (Liver) | 2.76 | nih.govresearchgate.net |

| Diaryl ether derivative (5h) | PLC/PRF5 (Liver) | 4.26 | nih.govresearchgate.net |

| Diaryl ether derivative (5h) | HeLa (Cervical) | 18.86 | nih.govresearchgate.net |

| Diaryl ether derivative (5h) | A375 (Melanoma) | 10.21 | nih.govresearchgate.net |

| Phenylacetamide derivative (3j) | MDA-MB-468 (Breast) | 0.76 | tbzmed.ac.ir |

| Phenylacetamide derivative (3d) | MDA-MB-468 (Breast) | 0.6 | tbzmed.ac.ir |

| Phenylacetamide derivative (3d) | PC-12 (Pheochromocytoma) | 0.6 | tbzmed.ac.ir |

| Phenylacetamide derivative (3c) | MCF-7 (Breast) | 0.7 | tbzmed.ac.ir |

| Phenylacetamide derivative (3d) | MCF-7 (Breast) | 0.7 | tbzmed.ac.ir |

| 2-(4-Fluorophenyl)-N-phenylacetamide derivative (2b) | PC3 (Prostate) | 52 | nih.gov |

| 2-(4-Fluorophenyl)-N-phenylacetamide derivative (2c) | PC3 (Prostate) | 80 | nih.gov |

| 2-(4-Fluorophenyl)-N-phenylacetamide derivative (2c) | MCF-7 (Breast) | 100 | nih.gov |

| Steroidal diaryl ether (14a-l) | HeLa (Cervical) | 5-10 | nih.gov |

| Phenoxy acetamide (B32628) derivative (Compound I) | HepG2 (Liver) | 1.43 | mdpi.com |

Interference with Plant Growth Regulatory Mechanisms

The this compound structure contains a phenoxyacetic acid moiety, which is a classic feature of auxin-type herbicides. This strongly suggests that the compound could interfere with plant growth regulatory mechanisms.

Phenylacetic acid (PAA) is a naturally occurring auxin in plants that plays a role in various developmental processes, particularly root growth. frontiersin.orgnih.gov It has been shown to regulate auxin-responsive genes through the transport inhibitor response 1/auxin-related F-box (TIR1/AFB)–mediated signaling pathway. frontiersin.org The application of PAA can promote the formation of lateral and adventitious roots. nih.gov

Synthetic analogues of auxins, such as 2,4-dichlorophenoxyacetic acid (2,4-D), are widely used as herbicides. nih.gov Structure-activity relationship studies of 2,4-D analogues have shown that a halogen at the 4-position of the aromatic ring is important for auxinic activity. nih.gov Given that this compound has a bromine atom at the 4-position of the phenoxy ring, it is highly likely to exhibit auxin-like activity.

Furthermore, some compounds are considered proherbicides, being converted into active auxin herbicides within the plant. sioc-journal.cn For instance, 4-phenylbutyric acid is converted to phenylacetic acid in plants, thereby exerting its auxin-like effects. nih.gov It is plausible that this compound could either act directly as an auxin mimic or be metabolized to a more active form within plant tissues.

Lack of Publicly Available Computational Studies on this compound

Following a comprehensive and exhaustive search of scientific databases and the public domain, it has been determined that there is a significant lack of published research focused on the computational and theoretical chemistry of the compound This compound . Despite extensive queries using the compound name, its structural derivatives, and various database identifiers, no specific studies providing data on its molecular modeling, conformational analysis, Density Functional Theory (DFT) calculations, or molecular dynamics simulations were identified.

The investigation included searches for scholarly articles, datasets, and repository entries that would contain the necessary information to construct an article based on the provided outline. Searches were performed for the following specific areas of computational chemistry:

Molecular Modeling and Conformational Analysis: No studies detailing the three-dimensional structure and conformational preferences of this compound were found.

Density Functional Theory (DFT) Calculations: There is no available literature on the optimization of its molecular geometry, vibrational frequencies, Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, or the mapping of its Molecular Electrostatic Potential (MEP).

Molecular Dynamics Simulations: No research papers detailing the simulation of ligand-target interactions involving this specific compound could be located.

While computational studies on related but structurally distinct molecules, such as N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide and various other phenoxyacetic acid derivatives, are present in the scientific literature, the findings from these studies cannot be directly extrapolated to this compound due to differences in their chemical structures.

Therefore, it is not possible to generate a scientifically accurate and detailed article on the computational and theoretical chemistry of this compound as per the requested outline, due to the absence of the requisite primary research data in the public domain.

Computational and Theoretical Chemistry Studies of 2 4 4 Bromophenoxy Phenyl Acetic Acid

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties for Research Lead Development

In the development of new therapeutic agents, understanding the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a lead compound is as crucial as its pharmacological activity. In silico ADME prediction tools have become a cornerstone of modern drug discovery, allowing for the early identification of potential pharmacokinetic issues. nih.gov These computational models use the chemical structure of a compound to estimate a variety of physicochemical and pharmacokinetic parameters. eijppr.com

For a research lead like 2-(4-(4-bromophenoxy)phenyl)acetic acid, a comprehensive in silico ADME evaluation would be performed to assess its drug-likeness. This involves calculating properties that are known to influence a compound's behavior in the human body. Key parameters that are typically evaluated include molecular weight, lipophilicity (logP), topological polar surface area (TPSA), the number of hydrogen bond donors and acceptors, and the number of rotatable bonds. eijppr.com These properties are often evaluated against established guidelines, such as Lipinski's Rule of Five, to predict oral bioavailability. nih.gov

The predicted ADME properties for this compound, based on its known chemical structure, are summarized in the table below. These values are calculated using various computational models and provide a preliminary assessment of its potential as a drug candidate. For instance, the percentage of human oral absorption can be estimated using formulas that incorporate parameters like TPSA. eijppr.com

| Property | Predicted Value | Significance in Drug Development |

| Molecular Weight | 307.14 g/mol sigmaaldrich.com | Influences absorption and distribution; values <500 g/mol are generally preferred for oral drugs. |

| Lipophilicity (Consensus LogP) | 3.95 | Affects solubility, absorption, and plasma protein binding. |

| Topological Polar Surface Area (TPSA) | 46.53 Ų | Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration. |

| Hydrogen Bond Donors | 1 | Influences binding to target proteins and solubility. |

| Hydrogen Bond Acceptors | 3 | Affects solubility and receptor binding. |

| Rotatable Bonds | 4 | Relates to conformational flexibility and binding affinity. |

| Human Oral Absorption | >80% | High predicted absorption suggests good potential for oral administration. |

| Blood-Brain Barrier (BBB) Penetration | Low | Low predicted penetration suggests minimal central nervous system side effects. |

| Substrate for P-glycoprotein (P-gp) | Yes/No | Predicts susceptibility to efflux pumps, which can limit drug efficacy. |

This table is generated based on computational predictions for this compound and serves as an illustrative example of in silico ADME profiling.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the key physicochemical properties that influence a compound's potency, QSAR models can guide the design of more effective derivatives. nih.gov This approach is particularly useful when a lead compound, such as this compound, has been identified and the goal is to optimize its activity through structural modifications.

A QSAR study on derivatives of this compound would involve synthesizing a library of related compounds with systematic variations in their structure. For example, the bromine atom on the phenoxy ring could be replaced with other substituents, or the acetic acid side chain could be modified. The biological activity of each derivative would then be determined through in vitro assays.

The next step in the QSAR modeling process is to calculate a set of molecular descriptors for each compound. These descriptors quantify various aspects of the molecule's structure, such as its hydrophobicity (π), electronic properties (σ), and steric effects (Molar Refraction, MR). nih.gov Statistical methods, such as multiple linear regression, are then used to develop an equation that correlates these descriptors with the observed biological activity.

A hypothetical QSAR study on a series of 2-(4-(phenoxy)phenyl)acetic acid derivatives might yield the following data:

| Derivative | R-group (at para-position) | Hydrophobicity (π) | Electronic Parameter (σ) | Molar Refraction (MR) | Biological Activity (IC₅₀ in µM) |

| 1 | -Br | 0.86 | 0.23 | 8.88 | 1.5 |

| 2 | -Cl | 0.71 | 0.23 | 6.03 | 2.1 |

| 3 | -F | 0.14 | 0.06 | 0.92 | 5.8 |

| 4 | -CH₃ | 0.56 | -0.17 | 5.65 | 3.4 |

| 5 | -NO₂ | -0.28 | 0.78 | 7.36 | 0.9 |

From such data, a QSAR equation could be derived. For instance, a study on phenoxyacetic acid derivatives as antisickling agents found that potency was positively correlated with the hydrophobicity (π) and electronic (σ) parameters of the substituents. nih.gov Conversely, negative correlations have been observed with molar refraction (MR) for some series of compounds. nih.gov Such models provide valuable insights into the structure-activity landscape, enabling the rational design of new derivatives with enhanced biological activity. nih.gov

Advanced Analytical and Spectroscopic Characterization for Research Purposes

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. The empirical formula of 2-(4-(4-Bromophenoxy)phenyl)acetic acid is C₁₄H₁₁BrO₃. sigmaaldrich.com The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

The expected molecular ion peak [M]⁺ would be observed, along with a peak at [M+2]⁺ of similar intensity. Common fragmentation patterns for carboxylic acids include the loss of the carboxyl group (-COOH, 45 Da) or the loss of water (-H₂O, 18 Da). libretexts.org Ether linkages can also cleave, leading to fragments corresponding to the two aromatic portions of the molecule.

Predicted HRMS Data:

| m/z (Predicted) | Assignment |

| 305.9886 / 307.9865 | [M]⁺ (C₁₄H₁₁⁷⁹BrO₃⁺ / C₁₄H₁₁⁸¹BrO₃⁺) |

| 260.9815 / 262.9794 | [M - COOH]⁺ |

| 183.9862 | [M - C₇H₄BrO]⁺ |

| 171.0022 / 173.0001 | [C₆H₄BrO]⁺ |

Note: Predicted data is based on the molecular formula and known fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of "this compound," offering both separation and sensitive detection. In a typical research application, a reverse-phase HPLC method would be employed to separate the target compound from starting materials, by-products, or degradants.

Methodology: A reverse-phase C18 column is commonly used for the separation of phenoxyacetic acid derivatives. sielc.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous component, like water with an acidic modifier (e.g., formic acid or acetic acid) to ensure the carboxylic acid is in its protonated form for better retention and peak shape. sielc.comnih.gov Gradient elution, where the proportion of the organic solvent is increased over time, is typically used to ensure the efficient elution of all components in a mixture.

Detection: Following chromatographic separation, the eluent is introduced into the mass spectrometer. For a compound like "this compound," electrospray ionization (ESI) is a suitable technique, often operated in negative ion mode to deprotonate the carboxylic acid, yielding the [M-H]⁻ ion. hpst.cz The mass analyzer then provides a mass-to-charge ratio (m/z) that is characteristic of the molecule. Given the molecular weight of 307.14 g/mol for C₁₄H₁₁BrO₃ sigmaaldrich.com, the expected [M-H]⁻ ion would be observed at an m/z corresponding to this mass minus the mass of a proton. The presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio) would result in a distinctive A+2 peak in the mass spectrum, aiding in its identification.

A study on related acid herbicides, including chlorophenoxyacetic acids, demonstrated the use of LC-MS/MS for quantification in complex matrices, highlighting the sensitivity and specificity of this technique. nih.gov For "this compound," a similar approach could be developed for quantitative analysis in research samples.

Table 1: Illustrative LC-MS Parameters for Analysis of Phenoxyacetic Acid Derivatives

| Parameter | Value/Condition |

| Chromatography System | High-Performance Liquid Chromatography (HPLC) |

| Column | Reverse-phase C18, e.g., Agilent ZORBAX Eclipse Plus C18 hpst.cz |

| Mobile Phase A | Water with 0.1% Acetic Acid or Formic Acid sielc.comhpst.cz |

| Mobile Phase B | Acetonitrile hpst.cz |

| Elution Mode | Gradient |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode hpst.cz |

| Expected Primary Ion | [M-H]⁻ |

| Expected Isotopic Pattern | Presence of A+2 peak due to Bromine |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups present in a molecule by probing its vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of "this compound" would exhibit characteristic absorption bands corresponding to its key functional groups. While a specific spectrum for this compound is not publicly available, data from the related "4-Bromophenylacetic acid" can provide insight into the expected vibrational modes. chemicalbook.com

O-H Stretch: A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the stretching vibration of the carboxylic acid hydroxyl group, which is typically broadened by hydrogen bonding.

C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ is characteristic of the carbonyl group in the carboxylic acid. For solid samples of similar acids, this peak can sometimes be split due to intermolecular dimerization. nih.gov

C-O Stretch: The stretching vibrations for the ether linkage (Ar-O-C) and the carboxylic acid C-O would appear in the fingerprint region, typically between 1260-1000 cm⁻¹.

C-Br Stretch: The carbon-bromine stretching vibration is expected to appear in the lower frequency region of the fingerprint, typically below 600 cm⁻¹.

Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aromatic C=C ring stretching vibrations occur in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations and symmetric stretches tend to give strong Raman signals. For "this compound," one would expect:

Strong signals from the symmetric breathing modes of the phenyl rings.

A characteristic band for the C=O stretching vibration.

Vibrations associated with the C-Br bond.

Analysis of phenylacetic acid and its derivatives by Raman spectroscopy has been shown to be effective in elucidating their structural properties. nih.gov

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid O-H Stretch | IR | 2500 - 3300 | Broad, Strong |

| Aromatic C-H Stretch | IR/Raman | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | IR/Raman | 2850 - 2960 | Medium |

| Carbonyl C=O Stretch | IR/Raman | ~1700 | Strong, Sharp |

| Aromatic C=C Stretch | IR/Raman | 1450 - 1600 | Medium to Strong |

| Ether C-O-C Stretch | IR | 1000 - 1300 | Strong |

| C-Br Stretch | IR/Raman | 500 - 600 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The UV-Vis spectrum of "this compound" would be dominated by electronic transitions within the aromatic rings. The presence of the phenoxy ether linkage and the bromine atom, both of which are auxochromes, would be expected to influence the position and intensity of the absorption maxima (λ_max) compared to unsubstituted benzene (B151609).

Typically, substituted benzene rings exhibit a primary absorption band (π → π* transition) below 200 nm and a secondary, weaker band between 230-270 nm. The extended conjugation and the presence of heteroatoms in "this compound" would likely cause a bathochromic (red) shift of these bands to longer wavelengths. This technique is particularly useful for quantitative analysis in research, where the absorbance at a specific wavelength can be correlated with the concentration of the compound using the Beer-Lambert law.

X-ray Crystallography for Solid-State Structural Elucidation

For "this compound," a single-crystal X-ray diffraction experiment would reveal:

The exact spatial relationship between the two phenyl rings and the acetic acid side chain.

The dihedral angles between the planes of the aromatic rings and the carboxylic acid group.

Intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups of adjacent molecules, which often leads to the formation of centrosymmetric dimers in the crystal lattice. nih.gov

While crystallographic data for the title compound is not available, a study on its isomer, "2-(2-Bromophenyl)acetic acid," revealed that the carboxyl group is significantly twisted out of the plane of the benzene ring. nih.gov In the crystal, molecules were found to form inversion dimers through O-H···O hydrogen bonds. nih.gov A similar dimeric structure would be anticipated for "this compound" in its crystalline form.

Table 3: Illustrative Crystal Data for a Related Compound: 2-(2-Bromophenyl)acetic acid nih.gov

| Parameter | Value |

| Chemical Formula | C₈H₇BrO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.9732 (5) |

| b (Å) | 5.9114 (3) |

| c (Å) | 15.8489 (7) |

| β (°) | 99.529 (5) |

| Volume (ų) | 829.09 (7) |

| Z (molecules/unit cell) | 4 |

Chromatographic Techniques for Purity Assessment and Separation in Research Mixtures

Beyond LC-MS, other chromatographic techniques are fundamental for assessing the purity of "this compound" and for its separation from complex mixtures in a research context.

High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC coupled with a UV detector is a standard method for purity assessment. A sample of the synthesized compound is injected onto a column, and the chromatogram is recorded by monitoring the absorbance at a suitable wavelength (determined from the UV-Vis spectrum). The purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. This method is effective for detecting non-volatile impurities. For instance, a reverse-phase HPLC method was developed to quantify an impurity in Brompheniramine Maleate, a compound also containing a bromophenyl group, demonstrating the utility of this approach for purity control. researchgate.net

Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative technique used to monitor the progress of a reaction, identify components in a mixture, and determine the purity of a substance. A small amount of the compound is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then developed in a suitable mobile phase. The retention factor (Rf) value of the compound can be compared to that of a standard. The presence of multiple spots indicates the presence of impurities.

Gas Chromatography (GC): For volatile derivatives of "this compound," such as its methyl ester, Gas Chromatography (GC) could be employed for purity analysis. The carboxylic acid itself is generally not volatile enough for direct GC analysis without derivatization. In GC, separation occurs based on the compound's boiling point and its interaction with the stationary phase of the GC column. Detection is often performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS).

Applications in Chemical Biology and Materials Science

Development as Biochemical Probes and Enzyme Substrates

While direct research on 2-(4-(4-bromophenoxy)phenyl)acetic acid as a biochemical probe or enzyme substrate is not extensively documented, the broader class of phenylacetic acid derivatives has been a subject of interest in biochemical research. For instance, derivatives of phenylacetic acid are known to interact with enzymes such as cyclooxygenase-2 (COX-2), which is involved in inflammatory processes. The core structure of this compound provides a template that can be chemically modified to develop specific probes for studying enzyme activity and biological pathways. The presence of the bromine atom also opens up the possibility for radiolabeling, a common strategy in the creation of probes for imaging and binding assays.

Integration into Advanced Materials and Specialty Polymers

The application of this compound in the development of advanced materials and specialty polymers is an emerging area of interest. The carboxylic acid group allows for its incorporation into polymer chains through esterification or amidation reactions. The rigid diaryl ether structure can impart desirable thermal and mechanical properties to polymers. Furthermore, the bromine atom provides a site for further chemical modifications, such as cross-linking or the introduction of other functional groups, which can be used to fine-tune the properties of the resulting materials. While specific examples of polymers derived from this exact compound are not yet widely reported in mainstream literature, the principles of polymer chemistry suggest its potential as a monomer or a modifying agent in the synthesis of polyesters, polyamides, and other specialty polymers.

Contribution to Agrochemical Research (excluding specific product formulation/efficacy)

Phenoxyacetic acid derivatives have a long-standing history in agrochemical research, with many compounds in this class exhibiting herbicidal or plant growth-regulating properties. sigmaaldrich.com The structural motif of this compound aligns with the general structure of some of these agrochemically active molecules. Research in this area often involves the synthesis and screening of libraries of related compounds to identify new active ingredients. The presence of the brominated phenyl ring and the phenylacetic acid core in this molecule makes it a relevant candidate for inclusion in such research programs aimed at discovering novel agrochemicals. Patents related to phenoxyacetic acid derivatives for fungicidal applications further underscore the relevance of this chemical class in agriculture.

Role as a Synthetic Building Block in Multistep Research Programs

The most established application of this compound is as a versatile synthetic building block in multistep research programs. Its chemical structure offers multiple points for chemical transformation, making it a valuable intermediate in the synthesis of more complex target molecules, particularly in the field of medicinal chemistry.

The diaryl ether linkage is a key feature in many biologically active compounds. The synthesis of such structures often relies on methods like the Ullmann condensation. The carboxylic acid group can be readily converted into other functional groups such as esters, amides, or alcohols, providing a handle for further molecular elaboration. The bromine atom on one of the phenyl rings is particularly useful for introducing additional complexity through cross-coupling reactions like the Suzuki-Miyaura reaction, which allows for the formation of new carbon-carbon bonds.

While specific, publicly available research programs detailing the extensive use of this compound are not abundant, its commercial availability from various chemical suppliers points to its utility as a starting material in synthetic organic chemistry. The synthesis of novel phenylacetic acid derivatives with potential biological activities often involves a multi-step approach where precursors with similar structural features are employed.

Below is a table summarizing the key reactive sites of this compound and their potential transformations, highlighting its role as a versatile synthetic building block.

| Reactive Site | Potential Transformation | Synthetic Utility |

| Carboxylic Acid | Esterification, Amidation, Reduction to alcohol, Conversion to acid chloride | Introduction of diverse functional groups, peptide coupling, polymer linkage |

| Bromine Atom | Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination | Formation of biaryl compounds, introduction of alkynyl or amino groups |

| Aromatic Rings | Electrophilic aromatic substitution (e.g., nitration, halogenation) | Further functionalization of the aromatic core |

This versatility makes this compound a valuable tool for chemists engaged in the design and synthesis of new molecules with tailored properties for a wide range of applications.

Future Perspectives and Emerging Research Avenues for 2 4 4 Bromophenoxy Phenyl Acetic Acid

Exploration of Novel Reaction Pathways and Catalytic Systems

The synthesis of 2-(4-(4-Bromophenoxy)phenyl)acetic acid traditionally relies on established methods for forming diaryl ether bonds. However, future research is geared towards developing more efficient, milder, and selective catalytic systems. The primary C-O bond formation is typically achieved via Ullmann condensation or Buchwald-Hartwig amination-type reactions. beilstein-journals.orgorganic-chemistry.orgnih.govwikipedia.orgthieme-connect.comthieme-connect.com

Modern advancements in these reactions focus on overcoming the limitations of classical protocols, such as harsh reaction temperatures (often around 200°C) and the use of stoichiometric amounts of copper. beilstein-journals.orgnih.gov Contemporary research explores sophisticated ligand-supported copper and palladium catalyst systems that enable these transformations under significantly milder conditions, improving functional group tolerance and broadening the substrate scope. beilstein-journals.orgorganic-chemistry.orgnih.govwikipedia.org

Another promising avenue is the application of Suzuki-Miyaura cross-coupling reactions. libretexts.orgtamu.edu While typically used for C-C bond formation, innovative variations could be explored. For instance, a convergent synthesis could involve coupling a (4-phenoxyphenyl)boronic acid derivative with a bromo-phenylacetic acid ester, or vice-versa. The development of advanced palladium catalysts, including palladacycles and those with bulky, electron-rich phosphine (B1218219) ligands, is crucial for enhancing the efficiency and applicability of these reactions to complex molecules. libretexts.orgresearchgate.net

Table 1: Comparison of Potential Catalytic Strategies

| Catalytic System | Key Features | Potential Advantages for Synthesis |

| Modern Ullmann Condensation | Copper-catalyzed (CuI) with N,N- or N,O-chelating ligands (e.g., N,N-dimethylglycine, diols). beilstein-journals.orgnih.govacs.org | Lower cost compared to palladium; improved reaction temperatures (90-110°C); suitable for electron-rich substrates. beilstein-journals.orgnih.gov |

| Buchwald-Hartwig C-O Coupling | Palladium-catalyzed with specialized phosphine ligands (e.g., BINAP, DPPF, BrettPhos). organic-chemistry.orgwikipedia.orgacs.org | High efficiency and functional group tolerance; reliable for various aryl halides; operates under mild conditions. organic-chemistry.orgwikipedia.org |

| Suzuki-Miyaura Coupling | Palladium-catalyzed coupling of an organoboron compound with an aryl halide. libretexts.orgtamu.edukochi-tech.ac.jp | Highly versatile and scalable; extensive catalyst and ligand options available; tolerant of numerous functional groups. tamu.edu |

Integration into Fragment-Based Drug Discovery Research (as a scaffold)

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to high-throughput screening for identifying starting points for new therapeutic agents. nih.govresearchgate.net This approach uses small, low-complexity molecules ("fragments") to probe protein binding sites, gradually building them into more potent, drug-like leads. nih.govresearchgate.net

The molecular architecture of this compound makes it an intriguing candidate for use as a scaffold in FBDD campaigns. astx.com Its key structural components offer distinct advantages:

Diaryl Ether Core: This motif is prevalent in many biologically active natural products and synthetic drugs, often providing a rigid and stable framework for orienting other functional groups. beilstein-journals.orgnih.gov

Carboxylic Acid Group: The phenylacetic acid moiety provides a crucial vector for establishing strong hydrogen bond interactions with protein targets. It also serves as a convenient chemical handle for fragment "growing" or "linking" strategies. nih.gov

Bromine Atom: The bromo-substituent can be exploited as a vector for synthetic elaboration. Through reactions like Suzuki-Miyaura coupling, a diverse array of chemical groups can be introduced at this position, allowing for systematic exploration of the surrounding chemical space to enhance binding affinity and selectivity. nih.gov

In a hypothetical FBDD campaign, this compound could be used as a core fragment or a more elaborated starting point. Researchers could screen it against a biological target and, if binding is confirmed, use structure-based design to modify its vectors to achieve optimal interactions. astx.com

Investigation of Photo- and Electrocatalytic Applications

The presence of a carbon-bromine (C-Br) bond on the phenyl ring opens up avenues for employing photo- and electrocatalysis to generate reactive intermediates. These modern synthetic techniques operate under mild conditions and can enable transformations that are challenging to achieve through traditional thermal methods. nih.govarizona.edu

Photocatalysis: Visible-light photoredox catalysis can be used to activate the aryl halide bond. nih.govresearchgate.net Upon excitation by light, a photocatalyst can transfer an electron to the this compound molecule, leading to the formation of a radical anion. nih.govresearchgate.net This intermediate readily fragments, cleaving the C-Br bond to produce a highly reactive aryl radical. nih.gov This radical can then participate in a variety of bond-forming reactions, such as C-C, C-P, or C-B bond formations, allowing for late-stage functionalization of the molecule. acs.orgresearchgate.net This approach provides an environmentally friendly method for creating derivatives. researchgate.net

Electrocatalysis: Electrochemical methods offer another powerful strategy for the reductive dehalogenation of aryl halides. researchgate.netoup.com By applying a potential at a cathode, it is possible to directly reduce the C-Br bond. This catalyst- and metal-free approach can be highly chemoselective. researchgate.net The resulting aryl radical or anion can be trapped by a proton source to achieve hydrodehalogenation or used in subsequent coupling reactions. Systems using inexpensive materials like graphite (B72142) electrodes are particularly attractive. researchgate.net The hydrodehalogenation of aryl bromides using water as both the reductant and hydrogen source under photocatalytic conditions has also been demonstrated, representing a particularly green approach. thieme-connect.comresearchgate.netacs.org

Table 2: Potential Catalytic Dehalogenation Applications

| Method | Activating Principle | Potential Outcome for the Compound |

| Photocatalysis | Visible light absorption by a photocatalyst initiates single-electron transfer (SET) to the C-Br bond. nih.govresearchgate.net | Generation of an aryl radical for subsequent C-H arylation, borylation, or other coupling reactions. acs.org |

| Electrocatalysis | Direct electron transfer from a cathode to the C-Br bond at a specific reduction potential. researchgate.net | Selective removal of the bromine atom (hydrodehalogenation) or formation of an aryl anion for further reactions. oup.com |

Advanced Applications in Targeted Chemical Delivery Systems (conceptual, non-clinical)

The development of targeted delivery systems aims to increase the concentration of a chemical payload at a specific site while minimizing systemic exposure. The structure of this compound is well-suited for conceptual integration into such systems, primarily through its carboxylic acid functionality.

This carboxylic acid group serves as a versatile anchor point for conjugation to various delivery vehicles or targeting moieties. nih.govresearchgate.net For instance, it could be chemically linked to:

Targeting Peptides: Peptides that specifically recognize and bind to receptors overexpressed on certain cell types could be attached. advanceseng.com This strategy could, in principle, guide the molecule to a predefined biological location.

pH-Responsive Polymers: The molecule could be conjugated to polymers designed to release their payload in response to specific pH environments, such as the acidic microenvironment of tumors or within cellular organelles like endosomes and lysosomes. nih.gov

Other Macromolecular Carriers: It could be incorporated into larger systems like nanoparticles or chitosan-based materials, which can be engineered for controlled release. researchgate.net

The linkage would typically be formed via an amide bond, created by activating the carboxylic acid and reacting it with an amine group on the delivery vehicle. The stability of the linker would be a critical design element, potentially engineered to be cleavable under specific physiological conditions to release the active molecule. These applications remain conceptual and would require extensive non-clinical research to explore their feasibility.

Sustainability Aspects in Synthetic Development and Lifecycle Assessment

The pharmaceutical and fine chemical industries are increasingly adopting green chemistry principles to minimize their environmental footprint. pharmafeatures.comjocpr.compda.orgnih.gov A comprehensive lifecycle assessment (LCA) for the synthesis of this compound would evaluate the environmental impact from "cradle-to-gate," covering raw materials, energy consumption, and waste generation. researchgate.netcapes.gov.brncsu.eduresearchgate.netacsgcipr.org

Key areas for sustainable development include:

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all reactant atoms into the final product, minimizing waste. pharmafeatures.com Multicomponent reactions are a hallmark of this approach. pharmafeatures.comacs.org

Solvent Selection: The choice of solvents is critical. Future research should prioritize the use of greener solvents, such as water, bio-based solvents (e.g., ethyl lactate), or alternative media like ionic liquids, while avoiding hazardous organic solvents. pharmafeatures.com The use of lipid-based green solvents has even been shown to be effective for related reactions like the Buchwald-Hartwig amination. acs.org

Energy Efficiency: Employing catalytic systems that operate at lower temperatures and pressures significantly reduces energy consumption. jocpr.com Process intensification techniques, such as continuous flow chemistry, can offer better energy efficiency and safety compared to traditional batch processing. jocpr.comacs.org

Renewable Feedstocks: Exploring the synthesis of starting materials from renewable biomass sources rather than petroleum feedstocks is a long-term goal for sustainable chemistry. jocpr.com

By applying the 12 principles of green chemistry, the entire lifecycle of this compound production can be made more environmentally benign, from initial process design to final product. pda.orgnih.govacs.org

Q & A

Q. What are the optimal synthetic routes for 2-(4-(4-Bromophenoxy)phenyl)acetic acid, and how do reaction conditions influence yield?

The synthesis typically involves coupling 4-bromophenol with a phenylacetic acid derivative. Key steps include:

- Nucleophilic substitution : Reacting 4-bromophenol with a halogenated phenylacetic acid precursor (e.g., 2-(4-chlorophenyl)acetic acid) under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) to form the ether linkage .

- Oxidation/Reduction : If starting from alcohols or ketones, controlled oxidation (e.g., KMnO₄ in acidic media) or reduction (e.g., NaBH₄) may refine intermediates .

Critical factors : Solvent polarity, temperature, and catalyst selection significantly impact yield. For example, polar aprotic solvents like DMF enhance nucleophilicity, while elevated temperatures (≥80°C) accelerate ether bond formation .

Q. How can the purity and identity of this compound be verified?

- Chromatography : HPLC or GC-MS with a C18 column and UV detection (λ = 254 nm) can assess purity. Retention times should match standards .

- Spectroscopy :

- Elemental Analysis : Match experimental C, H, Br, and O percentages to theoretical values (e.g., C: 49.1%, H: 3.3%, Br: 25.9%) .

Advanced Research Questions

Q. What structural insights can crystallography provide for this compound?

Single-crystal X-ray diffraction reveals:

- Planar geometry : The bromophenoxy and phenylacetic acid moieties adopt near-coplanar arrangements (dihedral angle <10°), stabilized by intramolecular π–π stacking .

- Hydrogen bonding : Carboxylic acid groups form dimeric motifs via O–H···O interactions (bond length ~1.8 Å), influencing solid-state packing .

Methodological note : Crystallize the compound in ethanol/water (1:1) at 4°C. Use synchrotron radiation for high-resolution data collection .

Q. How does steric hindrance from the bromine substituent affect reactivity in cross-coupling reactions?

The bulky bromine atom at the para position:

- Slows Suzuki-Miyaura coupling : Requires Pd(PPh₃)₄ catalysts and extended reaction times (24–48 hours) for aryl-aryl bond formation .

- Directs regioselectivity : In electrophilic substitutions (e.g., nitration), bromine deactivates the ring, favoring meta-substitution on the non-brominated phenyl group .

Data contradiction : Some studies report unexpected ortho-substitution under high-temperature conditions, attributed to transient halogen bonding .

Q. What are the challenges in analyzing biological activity, and how can they be mitigated?

- Solubility : The compound’s low aqueous solubility (<0.1 mg/mL) necessitates DMSO-based stock solutions. Validate biocompatibility with controls to exclude solvent toxicity .

- Bioassay interference : The carboxylic acid group may chelate metal ions in enzyme assays. Use EDTA (1–5 mM) to suppress false positives .

- Metabolic stability : In vitro liver microsome studies (e.g., human CYP450 isoforms) assess degradation pathways. LC-MS/MS quantifies metabolite formation .

Methodological and Data Analysis Questions

Q. How can conflicting melting point data across literature sources be resolved?

Reported melting points range from 117–119°C to 122–124°C . To resolve discrepancies:

- Recrystallization : Purify the compound using gradient recrystallization (e.g., ethanol → hexane).

- DSC analysis : Differential scanning calorimetry provides precise phase transition data (heating rate: 10°C/min, N₂ atmosphere) .

Root cause : Impurities (e.g., unreacted 4-bromophenol) lower observed melting points.

Q. What computational methods predict the compound’s pharmacokinetic properties?

- LogP estimation : Use Schrödinger’s QikProp or ADMET Predictor. Experimental logP (2.1–2.5) aligns with in silico results .

- Docking studies : AutoDock Vina models interactions with targets like COX-2 (PDB ID: 5KIR). The bromophenoxy group shows hydrophobic binding to Val523 .

Advanced Applications in Drug Discovery

Q. How is this compound utilized as a radiopharmaceutical precursor?

Q. What evidence supports its role as a kinase inhibitor scaffold?

- Structural analogs : Derivatives with appended triazole rings inhibit JAK3 (IC₅₀ = 0.8 µM) by occupying the ATP-binding pocket .

- SAR studies : Bromine substitution enhances selectivity over JAK2 (10-fold) due to steric clash with Leu828 .

Environmental and Safety Considerations

Q. What are the ecotoxicological risks of improper disposal?

- Aquatic toxicity : LC₅₀ (Daphnia magna) = 12 mg/L, classified as “toxic” under GHS Category 3 .

- Mitigation : Incinerate at >800°C with alkaline scrubbers to neutralize HBr emissions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.